

# 1-Cyclohexanecarbonylpiperidin-4-amine solubility and stability

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## Compound of Interest

Compound Name:	1-Cyclohexanecarbonylpiperidin-4-amine
CAS No.:	565453-24-9
Cat. No.:	B1357432

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An In-Depth Technical Guide to the Solubility and Stability of **1-Cyclohexanecarbonylpiperidin-4-amine**

## Authored by a Senior Application Scientist

Disclaimer: This document serves as a comprehensive technical guide based on established scientific principles and regulatory guidelines. Specific experimental data for **1-Cyclohexanecarbonylpiperidin-4-amine** is not extensively available in the public domain. Therefore, this guide focuses on providing the theoretical framework and detailed methodologies for researchers to determine the solubility and stability of this compound and molecules with similar scaffolds.

## Executive Summary

**1-Cyclohexanecarbonylpiperidin-4-amine** is a bifunctional molecule featuring a secondary amide and a primary amine, making it a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its fundamental physicochemical properties.

Solubility and stability are paramount, as they directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of any resulting therapeutic agent. This guide provides a robust framework for characterizing the solubility and stability of **1-Cyclohexanecarbonylpiperidin-4-amine**, detailing the underlying principles and providing actionable experimental protocols for its comprehensive evaluation.

## Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the first step in any rigorous scientific investigation.

Property	Data	Source
CAS Number	565453-24-9	[1]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O	N/A
Molecular Weight	210.32 g/mol	N/A
Appearance	White solid	[1]
Storage Temperature	Room Temperature	[1]
Predicted pKa	~9.5-10.5 (for the primary amine)	N/A
Predicted logP	~-1.5-2.5	N/A

Predicted values are estimations based on the chemical structure and should be experimentally verified.

## Solubility Profile: A Methodological Approach

The solubility of an API or intermediate is a critical parameter that affects its absorption, distribution, and bioavailability. For a synthetic intermediate, it governs solvent selection for reactions, crystallization, and purification. Given the primary amine, the solubility of **1-Cyclohexanecarbonylpiperidin-4-amine** is expected to be highly pH-dependent.

## Causality Behind Solvent Selection

The choice of solvents for solubility assessment should be systematic and cover a range of polarities and pH values relevant to pharmaceutical development.

- Aqueous Buffers (pH 2, 7.4, 10): To assess pH-dependent solubility, crucial for understanding its behavior in physiological environments and for developing pH-based purification or formulation strategies. The primary amine will be protonated at low pH, likely increasing aqueous solubility.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Commonly used in pharmaceutical formulations and synthesis. Hydrogen bonding capabilities will influence solubility.
- Polar Aprotic Solvents (e.g., DMSO, DMF): Strong solubilizing agents for a wide range of organic molecules.
- Non-Polar Solvents (e.g., Toluene, Hexane): To understand its lipophilic character.

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.<sup>[2][3]</sup>

Objective: To determine the saturation concentration of **1-Cyclohexanecarbonylpiperidin-4-amine** in various solvents at a constant temperature.

Materials:

- **1-Cyclohexanecarbonylpiperidin-4-amine**
- Selected solvents (as described above)
- 20 mL glass vials with screw caps
- Orbital shaker with temperature control
- 0.22 µm syringe filters (ensure compatibility with solvents)
- Validated HPLC method for quantification

#### Procedure:

- Preparation: Add an excess amount of **1-Cyclohexanecarbonylpiperidin-4-amine** to a series of vials. A visible excess of solid should remain at the end of the experiment.
- Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.
- Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 48-72 hours to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium.
- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.
- Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
- Dilution: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
- Quantification: Analyze the diluted samples using a validated HPLC method.<sup>[4][5]</sup>
- Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. Perform each experiment in triplicate.

## Data Presentation: Solubility Data Table

Quantitative solubility data should be presented clearly. The following is a template for reporting experimental findings.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
0.1 M HCl (pH ~1)	25	Experimental Data	Experimental Data
Phosphate Buffer (pH 7.4)	25	Experimental Data	Experimental Data
Carbonate Buffer (pH 10)	25	Experimental Data	Experimental Data
Ethanol	25	Experimental Data	Experimental Data
DMSO	25	Experimental Data	Experimental Data
Toluene	25	Experimental Data	Experimental Data

## Stability Assessment and Degradation Pathway Elucidation

Stability testing is a regulatory requirement and a scientific necessity to ensure that a chemical entity maintains its quality, purity, and potency over time.[6] Forced degradation studies are the cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to develop a stability-indicating analytical method.[7][8]

### Experimental Workflow for Stability Studies

Caption: Workflow for comprehensive stability assessment.

### Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample under more severe conditions than those in accelerated stability studies to identify likely degradation products and develop a stability-indicating method.[6] A target degradation of 5-20% is generally desirable.[7]

Procedure:

- Hydrolytic Degradation:
  - Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.[7]

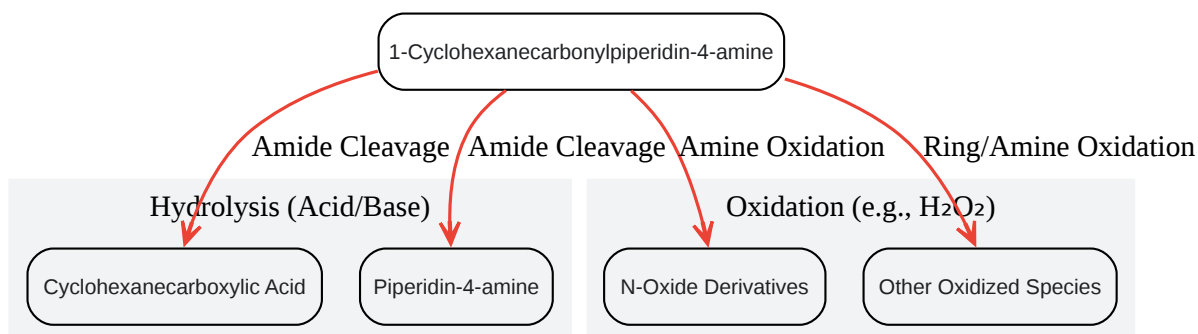
- Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.[7]
- Neutral: Dissolve the compound in water and heat at 60°C.
- At various time points, withdraw samples, neutralize them, and analyze by HPLC.
- Oxidative Degradation:
  - Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature.[9]
  - Monitor the reaction over time by HPLC. Amines are susceptible to oxidation, which can lead to N-oxides or other products.[6]
- Thermal Degradation:
  - Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[10]
  - Also, heat a solution of the compound to assess degradation in the solution state.
- Photolytic Degradation:
  - Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]
  - A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.[13][14]

## Potential Degradation Pathways

The structure of **1-Cyclohexanecarbonylpiperidin-4-amine** suggests two primary points of lability: the amide bond and the primary amine.

- Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield cyclohexanecarboxylic acid and piperidin-4-amine. This is often a primary degradation pathway for amide-containing molecules.[9][15]

- Oxidation: The primary amine is susceptible to oxidation, potentially forming hydroxylamines or N-oxides. The tertiary nitrogen in the piperidine ring could also be oxidized.
- Thermal Degradation: At elevated temperatures, complex degradation pathways can occur. For diamines, this can involve intermolecular reactions to form urea derivatives.[16][17]



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Caption: Plausible degradation pathways for the target molecule.

## Conclusion

This technical guide outlines the critical importance of and the established methodologies for determining the solubility and stability of **1-Cyclohexanecarbonylpiperidin-4-amine**. While specific experimental data for this compound is limited in public literature, the provided protocols for solubility assessment via the shake-flask method and stability evaluation through forced degradation studies offer a comprehensive roadmap for researchers. The elucidation of potential degradation pathways, primarily amide hydrolysis and amine oxidation, provides a scientifically grounded starting point for in-depth analysis. By adhering to these rigorous, self-validating protocols, scientists and drug development professionals can generate the high-quality data necessary for informed decision-making in process chemistry, formulation, and regulatory submissions.

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